molecular formula C16H16N2O6 B10869873 1-(4-Butoxyphenoxy)-2,4-dinitrobenzene

1-(4-Butoxyphenoxy)-2,4-dinitrobenzene

Cat. No.: B10869873
M. Wt: 332.31 g/mol
InChI Key: XCOUFSSRHCFJDJ-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenoxy)-2,4-dinitrobenzene is a nitroaromatic compound featuring a central benzene ring substituted with two nitro groups at positions 2 and 4. At position 1, it bears a 4-butoxyphenoxy group, comprising a phenoxy moiety with a butoxy chain at the para position. This structure imparts unique physicochemical properties, including electron-withdrawing effects from the nitro groups and steric bulk from the butoxyphenoxy substituent.

Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

1-(4-butoxyphenoxy)-2,4-dinitrobenzene

InChI

InChI=1S/C16H16N2O6/c1-2-3-10-23-13-5-7-14(8-6-13)24-16-9-4-12(17(19)20)11-15(16)18(21)22/h4-9,11H,2-3,10H2,1H3

InChI Key

XCOUFSSRHCFJDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Butoxyphenoxy)-2,4-dinitrobenzene typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-butoxyphenol and 2,4-dinitrochlorobenzene.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 4-butoxyphenol is reacted with 2,4-dinitrochlorobenzene under reflux conditions, leading to the formation of this compound.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(4-Butoxyphenoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups make the aromatic ring susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Oxidation: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Scientific Research Applications

1-(4-Butoxyphenoxy)-2,4-dinitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its nitro groups.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenoxy)-2,4-dinitrobenzene involves its interaction with biological molecules:

    Molecular Targets: The nitro groups can form hydrogen bonds with amino acid residues in proteins, affecting their function.

    Pathways: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below summarizes critical data for 1-(4-Butoxyphenoxy)-2,4-dinitrobenzene and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
This compound 4-butoxyphenoxy C₁₆H₁₅N₂O₆ 331.30 Potential use in organic synthesis; steric effects may influence reactivity. N/A
1-(S-Glutathionyl)-2,4-dinitrobenzene Glutathione moiety C₁₆H₁₈N₄O₉S 458.40 Substrate for glutathione S-transferases (GSTs); forms enzyme complexes .
1-(3-Hydroxypropoxy)-2,4-dinitrobenzene 3-hydroxypropoxy C₉H₁₀N₂O₆ 242.19 Forms spiro Meisenheimer complexes in nucleophilic substitutions; kinetics studied .
2-(2,4-Dinitrophenoxy)ethanol Ethanol-linked phenoxy C₈H₈N₂O₆ 228.17 Used in safety evaluations; structural similarity to explosives and cosmetics .
1-(Benzylsulfanyl)-2,4-dinitrobenzene Benzylsulfanyl C₁₃H₁₀N₂O₄S 290.29 Building block in organic synthesis; potential biological activity .
1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene 2,2-dimethoxyethyl C₁₀H₁₂N₂O₆ 256.21 Specialty chemical with applications in materials science .
Electron-Withdrawing Effects

The nitro groups at positions 2 and 4 create a strong electron-deficient aromatic ring, facilitating nucleophilic aromatic substitution (NAS). For example:

  • 1-(S-Glutathionyl)-2,4-dinitrobenzene reacts with glutathione S-transferases (GSTs) to form thioether conjugates, critical in detoxification pathways .
  • 1-(3-Hydroxypropoxy)-2,4-dinitrobenzene undergoes NAS to form spiro Meisenheimer complexes, with reaction rates influenced by substituent steric effects .
Steric and Solubility Considerations
  • 2-(2,4-Dinitrophenoxy)ethanol demonstrates higher solubility in polar solvents due to its hydroxyl group, making it suitable for cosmetic formulations .

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